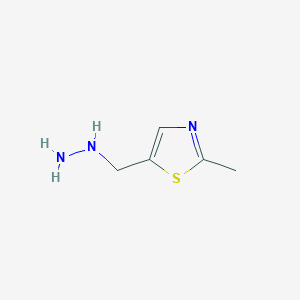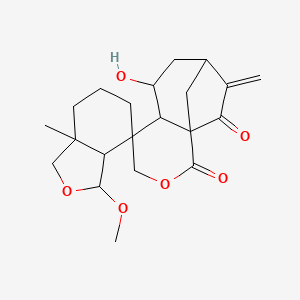
(4-Methyl-quinolin-2-yl)-phenethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-2-quinolinyl)aniline , is a nitrogen-based heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C16H14N2 . Quinoline derivatives like this one play a crucial role in both natural products and FDA-approved drugs due to their diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic approaches lead to the formation of 2-(4-methyl-2-quinolinyl)aniline. One notable method involves the Doebner–von Miller reaction , which efficiently produces 4-hydroxyquinoline (16) from aniline (14) and diethyl ethoxymethylenemalonate (15), ultimately yielding the desired quinoline (Scheme 1) . This reaction sequence highlights the importance of quinoline scaffolds in drug discovery programs.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves the modification of quinoline precursors through various chemical transformations.
Analyse Chemischer Reaktionen
Reactivity: “(4-Methyl-quinolin-2-yl)-phenethyl-amine” can participate in several reactions, including:
Nucleophilic substitution: Replacing functional groups.
Electrophilic substitution: Introducing new substituents.
Cyclization reactions: Forming fused ring systems.
- Other reactions may involve acid-catalyzed cyclizations, Friedländer synthesis, or multicomponent one-pot reactions .
Doebner–von Miller reaction: Aniline, diethyl ethoxymethylenemalonate, and appropriate catalysts.
Major Products: The major product is 2-(4-methyl-2-quinolinyl)aniline itself, which serves as a versatile intermediate for further derivatization.
Wissenschaftliche Forschungsanwendungen
Pharmacological Significance: This compound exhibits a broad spectrum of bio-responses:
Anticancer: Potential use in cancer therapy.
Antioxidant: Protects against oxidative stress.
Anti-inflammatory: Reduces inflammation.
Antimalarial: Active against malaria.
Anti-SARS-CoV-2: Investigated for COVID-19 treatment.
Antituberculosis: Effective against tuberculosis.
Antibacterial: Combats bacterial infections.
Wirkmechanismus
The precise mechanism by which “(4-Methyl-quinolin-2-yl)-phenethyl-amine” exerts its effects depends on its specific target. It may interact with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, it shares similarities with other quinoline derivatives. Notable examples include 2-hydroxyquinoline, 4-hydroxyquinoline (4-quinolinol), and 2,4-dihydroxyquinoline (2,4-quinolindiol) .
Eigenschaften
Molekularformel |
C18H18N2 |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenylethyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
ODVVIZVXTOVWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)


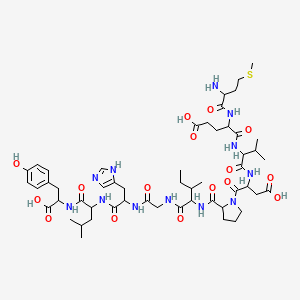
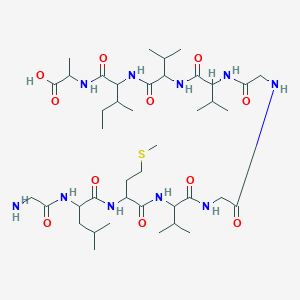
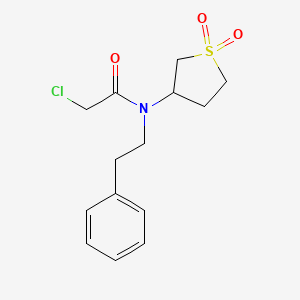
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
